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Compound of Interest

Compound Name:
4,5,6,7-Tetrahydro-1H-indazole-3-

carboxylic acid

Cat. No.: B1268942 Get Quote

CAS Number: 6076-13-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5,6,7-Tetrahydro-1H-indazole-3-
carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document

covers its chemical properties, synthesis, and potential biological activities, supported by

experimental protocols and data presented for clarity and comparison.

Chemical and Physical Properties
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a stable, solid compound. Its core

structure, a tetrahydroindazole ring, is a recognized scaffold in the development of

pharmacologically active molecules.
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Property Value

CAS Number 6076-13-7[1]

Molecular Formula C₈H₁₀N₂O₂

Molecular Weight 166.18 g/mol [1]

IUPAC Name
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic

acid[1]

Canonical SMILES C1CCC2=C(C1)C(=NN2)C(=O)O[1]

Synthesis
A detailed, peer-reviewed synthesis protocol for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic
acid is not readily available in a single source. However, based on the well-documented

synthesis of its ethyl ester derivative, a two-step process is the most plausible route. This

involves the formation of the ethyl ester followed by its hydrolysis to yield the desired carboxylic

acid.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-
1H-indazole-3-carboxylic acid
Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This step typically involves a condensation reaction between cyclohexanone and a glyoxylate

derivative, followed by cyclization with hydrazine.

Materials: Cyclohexanone, Diethyl oxalate, Sodium ethoxide, Hydrazine hydrate, Ethanol.

Procedure:

To a solution of sodium ethoxide in absolute ethanol, add a mixture of cyclohexanone and

diethyl oxalate dropwise at a low temperature (e.g., 0-5 °C).

Stir the reaction mixture at room temperature for several hours until the formation of the

intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate, is complete (monitored by TLC).
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To the reaction mixture, add hydrazine hydrate and reflux for several hours.

Cool the reaction mixture and pour it into ice-water.

The precipitated crude ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is collected by

filtration, washed with water, and can be purified by recrystallization from a suitable

solvent like ethanol.

Step 2: Hydrolysis to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Materials: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, Sodium hydroxide (or another

suitable base), Ethanol, Water, Hydrochloric acid.

Procedure:

Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium

hydroxide.

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is

consumed.

Cool the reaction mixture and remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g.,

diethyl ether) to remove any unreacted ester.

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Step 1: Ester Formation

Step 2: Hydrolysis

Cyclohexanone
Ethyl 2-(2-oxocyclohexyl)-2-oxoacetateNaOEt, EtOH

Diethyl Oxalate NaOEt, EtOH

Ethyl 4,5,6,7-tetrahydro-1H-
indazole-3-carboxylate

+ Hydrazine Hydrate,
Reflux

Hydrazine Hydrate

Ethyl 4,5,6,7-tetrahydro-1H-
indazole-3-carboxylate

4,5,6,7-Tetrahydro-1H-
indazole-3-carboxylic acid

1. NaOH, EtOH/H₂O, Reflux
2. HCl (aq)

Click to download full resolution via product page

A plausible two-step synthesis workflow for the target compound.

Potential Biological Activity
While specific biological data for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is limited

in publicly accessible literature, the tetrahydroindazole scaffold is present in molecules with

significant biological activities. Research on analogous structures suggests potential inhibitory

activity against key enzymes in cellular regulation and inflammation.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Derivatives of tetrahydroindazole have been identified as inhibitors of Cyclin-Dependent Kinase

2 (CDK2), a key regulator of the cell cycle.[2][3] Inhibition of CDK2 is a therapeutic strategy in

oncology.

Quantitative Data for Tetrahydroindazole-based CDK2 Inhibitors
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Compound ID
Structure/Modi
fication

Target
Activity
(Ki/IC₅₀)

Reference

3

7-bromo-3,6,6-

trimethyl-1-

(pyridin-2-

yl)-5,6,7,7a-

tetrahydro-1H-

indazol-4(3aH)-

one

CDK2/cyclin A Ki = 2.3 µM [3]

53
Analog of

compound 3
CDK2/cyclin A1

Improved 2- to

10-fold vs. 3
[2]

59
Analog of

compound 3
CDK2/cyclin A1

Improved 2- to

10-fold vs. 3
[2]

Human Neutrophil Elastase (HNE) Inhibition
1,5,6,7-Tetrahydro-4H-indazol-4-ones have been synthesized and evaluated as potent

inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory

diseases.[4]

Quantitative Data for Tetrahydro-4H-indazol-4-one HNE Inhibitors

Compound ID
Structure/Modi
fication

Target Activity (Ki) Reference

6a/7a
N-acylated

derivatives
HNE 11–35 nM [4]

9a-d
5-bromo

derivatives
HNE 6–18 nM [4]

10a,b
5-bromo

derivatives
HNE 6–18 nM [4]

Experimental Protocols for Biological Assays
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CDK2/Cyclin A Inhibition Assay (Kinase-Glo® Luminescent Assay)

Principle: This assay measures the amount of ATP remaining in a solution following a kinase

reaction. A decrease in signal indicates higher kinase activity and lower inhibition.

Materials: Recombinant human CDK2/cyclin A enzyme, Histone H1 substrate, ATP, Kinase-

Glo® reagent, test compound, assay buffer.

Procedure:

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

In a 384-well plate, add the test compound, CDK2/cyclin A enzyme, and the histone H1

substrate in the assay buffer.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

Measure the luminescent signal using a plate reader.

Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

Principle: This assay utilizes a specific fluorogenic substrate for HNE. Cleavage of the

substrate by HNE releases a fluorescent product, and the rate of its formation is proportional

to the enzyme's activity.

Materials: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), test

compound, assay buffer.[1]

Procedure:

Prepare a serial dilution of the test compound.
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In a 96-well black microplate, add the assay buffer, the test compound, and the HNE

enzyme.

Pre-incubate the mixture at 37°C for 10-15 minutes.

Initiate the reaction by adding the fluorogenic substrate.

Immediately measure the fluorescence intensity at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 380/460 nm) in a kinetic mode for 15-30 minutes.

Determine the reaction velocity from the linear portion of the fluorescence versus time plot.

Calculate the percent inhibition and determine the IC₅₀ or Ki value.

Signaling Pathway and Experimental Workflow
Visualization
The potential for tetrahydroindazole derivatives to act as CDK2 inhibitors places them within

the broader context of cell cycle regulation. Inhibition of the CDK2/Cyclin E/A complex can lead

to cell cycle arrest at the G1/S transition, preventing DNA replication and cell proliferation.
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Inhibition of the CDK2/Cyclin E/A complex by a tetrahydroindazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268942?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

